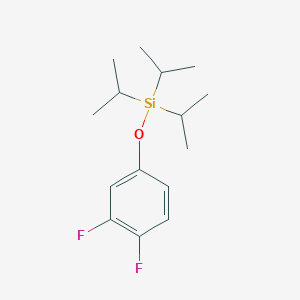
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid (MeSO3H) to yield this compound .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of this compound can achieve an overall yield of up to 76.6% with 99% purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 7-methoxy-1-tetralone, while reduction of the carbonyl group can produce 7-methoxy-1-tetralol.
Scientific Research Applications
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a key intermediate in the production of opioid analgesics such as dezocine.
Industry: It is utilized in the manufacture of various bioactive compounds and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dezocine, this compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:
7-Methoxy-1-tetralone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1-Tetralone: Does not have the methoxy or hydroxy groups, resulting in different chemical properties and reactivity.
4-Chromanone: A structurally related compound with different functional groups, leading to distinct chemical behavior and applications.
This compound stands out due to its unique combination of hydroxy and methoxy groups, which confer specific reactivity and versatility in synthetic chemistry.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3 |
InChI Key |
HMNHSILLZCXRNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)


![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)

